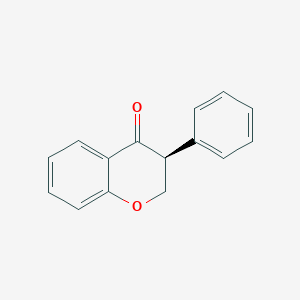
(3S)-isoflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-isoflavanone is the (3S)-enantiomer of isoflavanone.
Applications De Recherche Scientifique
Catalytic Functionalization
- (3S)-isoflavanone and its derivatives, like isoflavanones (3-aryl-chroman-4-ones), undergo catalytic asymmetric alkylation, a process that introduces a stereogenic quaternary center, providing a pathway to synthesize more complex fused ring systems. This functionalization is crucial for accessing novel biologically active homoisoflavanones and related structures, leveraging the broad spectrum of biological activities of isoflavanones, including insecticidal, antimicrobial, and antitumor properties (Nibbs et al., 2009).
Biological Activity and Cytotoxicity
- A new isoflavanone, (3S)-5,7-dihydroxy-2′,3′,4′-trimethoxy-6,5′-diprenylisoflavanone, isolated from Uraria crinita demonstrated cytotoxic activity against several human cancer cell lines, including mouth epidermal carcinoma and breast carcinoma. This underscores the potential of (3S)-isoflavanone derivatives in cancer treatment and the importance of exploring their cytotoxic properties (Thien et al., 2019).
Allelopathic Applications
- Isoflavanones derived from the allelopathic aqueous root exudate of Desmodium uncinatum, such as uncinanone A, B, and C, exhibited biological activities that influenced the germination and radical growth of seeds from the parasitic weed Striga hermonthica. This indicates the allelopathic potential of (3S)-isoflavanone derivatives in agriculture and plant ecology (Tsanuo et al., 2003).
Metabolism and Biotransformation
- The human intestinal bacterium Eggerthella strain Julong 732 was shown to perform stereospecific biotransformation of dihydrodaidzein into (3S)-equol, an isoflavan. Understanding the metabolic pathways of isoflavanones in human microbiota can provide insights into their bioavailability and biological effects in the human body (Kim et al., 2009).
Structural and Stereochemical Analysis
- Research on (3S)-isoflavanone and its derivatives often involves structural and stereochemical analysis to understand their biological activity and interactions. Techniques like circular dichroism spectroscopy are used to elucidate the absolute configurations of these compounds, which is crucial for their medicinal and biological applications (Slade et al., 2005).
Propriétés
Formule moléculaire |
C15H12O2 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
(3S)-3-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2/t13-/m1/s1 |
Clé InChI |
RTRZOHKLISMNRD-CYBMUJFWSA-N |
SMILES isomérique |
C1[C@@H](C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
SMILES canonique |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1234629.png)
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)
![(2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1234631.png)
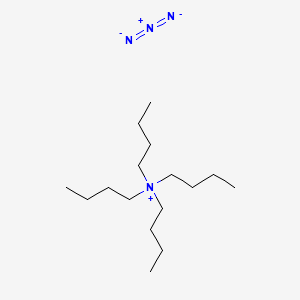
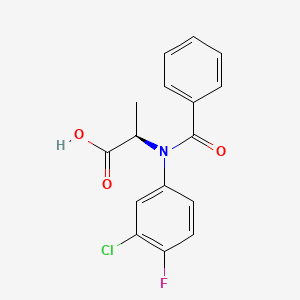


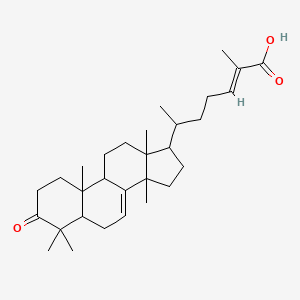

![(Z)-7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1234647.png)
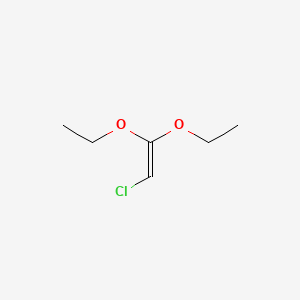
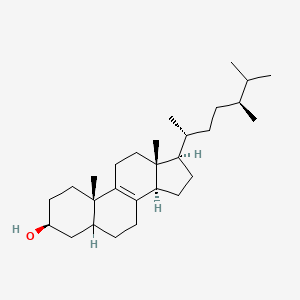
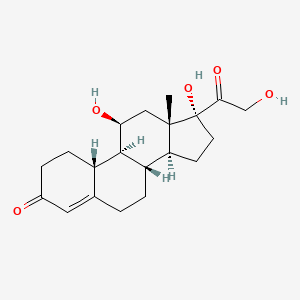
![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)